N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide
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Overview
Description
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide is a compound that belongs to the racetam family of nootropic drugs, which are known for their cognitive-enhancing properties. This compound contains a 2-pyrrolidone ring and is structurally related to other nootropics like piracetam and aniracetam. It has been studied for its potential effects on cognitive function, memory enhancement, and neuroprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
Two novel methods have been developed for the preparation of N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide. In the first method, n-butyl (3R)-4-amino-3-phenylbutyrate is alkylated with haloacetamide in dimethylformamide (DMF) in the presence of potassium phosphate monohydrate. The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is subsequently cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide . In the second method, chloroacetonitrile is used under similar conditions in place of the haloacetamide, leading to the target compound in 40-60% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF and toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its cognitive-enhancing properties and potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide involves modulation of neurotransmitter systems in the brain. It is believed to enhance the release of acetylcholine, a neurotransmitter associated with learning and memory. The compound may also interact with glutamate receptors, which play a crucial role in synaptic plasticity and cognitive function .
Comparison with Similar Compounds
Similar Compounds
Piracetam: Another racetam nootropic known for its cognitive-enhancing effects.
Aniracetam: A more potent racetam with additional anxiolytic properties.
Phenylpiracetam: A derivative of piracetam with enhanced stimulant effects.
Uniqueness
N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide is unique due to its specific structural features, including the 2-pyrrolidone ring and the phenylpyrrolidinyl group. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)21-19-9-7-16(8-10-19)13-20(24)22-12-11-18(14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKQULAMHDFDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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